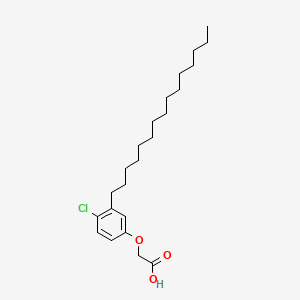
Acetic acid, (4-chloro-3-pentadecylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-chloro-3-pentadecylphenoxy)- is an organic compound with the molecular formula C23H37ClO3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-chloro-3-pentadecylphenoxy)- typically involves the reaction of 4-chloro-3-pentadecylphenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-chloro-3-pentadecylphenol} + \text{acetic anhydride} \rightarrow \text{acetic acid, (4-chloro-3-pentadecylphenoxy)-} + \text{acetic acid} ]
Industrial Production Methods
In industrial settings, the production of acetic acid, (4-chloro-3-pentadecylphenoxy)- is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maximize yield and purity. The use of efficient catalysts and purification techniques ensures the production of high-quality acetic acid, (4-chloro-3-pentadecylphenoxy)- on a commercial scale.
化学反応の分析
Types of Reactions
Acetic acid, (4-chloro-3-pentadecylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
Acetic acid, (4-chloro-3-pentadecylphenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用機序
The mechanism of action of acetic acid, (4-chloro-3-pentadecylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The chlorinated phenoxy group plays a crucial role in its binding affinity and specificity, making it a valuable compound for studying enzyme inhibition and receptor activation.
類似化合物との比較
Similar Compounds
Acetic acid, (4-chlorophenoxy)-: Similar structure but lacks the long pentadecyl chain.
Acetic acid, (4-chlorophenoxy)-, pentadecyl ester: Similar structure but in ester form.
Uniqueness
Acetic acid, (4-chloro-3-pentadecylphenoxy)- is unique due to the presence of both a chlorinated phenoxy group and a long pentadecyl chain
特性
CAS番号 |
117554-41-3 |
|---|---|
分子式 |
C23H37ClO3 |
分子量 |
397.0 g/mol |
IUPAC名 |
2-(4-chloro-3-pentadecylphenoxy)acetic acid |
InChI |
InChI=1S/C23H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-18-21(16-17-22(20)24)27-19-23(25)26/h16-18H,2-15,19H2,1H3,(H,25,26) |
InChIキー |
YKVZOTMLZNFFND-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



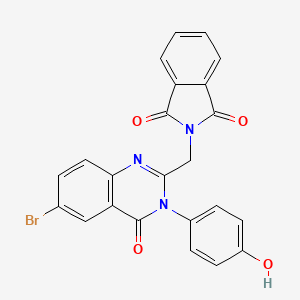

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide](/img/structure/B12697370.png)

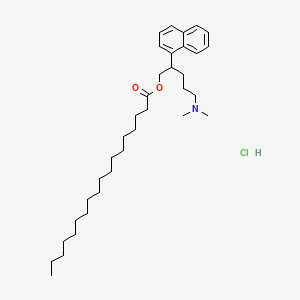

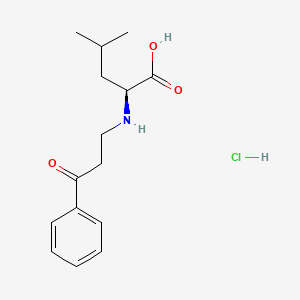

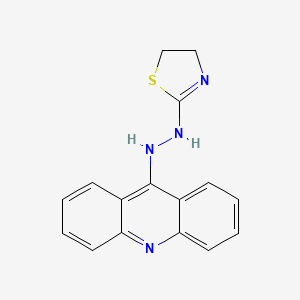
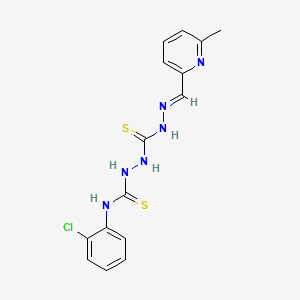
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;1,3,3,5-tetramethylazepane;hydroiodide](/img/structure/B12697416.png)


